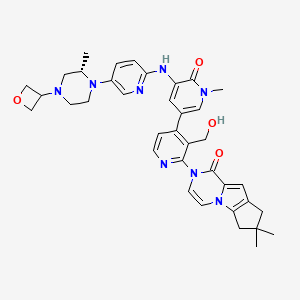

3-Indoxyl Sulfate-d5 (potassium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Indoxyl Sulfate-d5 (potassium) is a deuterium-labeled compound used primarily as an internal standard for the quantification of indoxyl sulfate. It is a metabolite of tryptophan and is known for its role as a uremic toxin and cardiotoxin. The compound is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Indoxyl Sulfate-d5 (potassium) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the 3-Indoxyl Sulfate potassium molecule. The process involves the sulfation of indoxyl, an intermediate generated from tryptophan by intestinal bacteria, by the sulfotransferase isoform 1A1 variant 2 (SULT1A1*2) in the liver .

Industrial Production Methods

The industrial production of 3-Indoxyl Sulfate-d5 (potassium) involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product. The compound is typically produced in solid form and stored at 4°C, sealed away from moisture .

Chemical Reactions Analysis

Types of Reactions

3-Indoxyl Sulfate-d5 (potassium) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products.

Reduction: Reduction reactions can alter the sulfate group.

Substitution: The sulfate group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the stability of the deuterium-labeled compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indoxyl derivatives, while substitution reactions can produce a variety of functionalized indoxyl compounds .

Scientific Research Applications

3-Indoxyl Sulfate-d5 (potassium) has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of indoxyl sulfate.

Biology: Studied for its role as a uremic toxin and its effects on cellular processes.

Medicine: Investigated for its involvement in chronic kidney disease and cardiovascular diseases.

Industry: Utilized in the development of pharmaceuticals and as a tracer in drug development

Mechanism of Action

The mechanism of action of 3-Indoxyl Sulfate-d5 (potassium) involves its interaction with various molecular targets and pathways:

Aryl Hydrocarbon Receptor (AhR): The compound activates AhR in hepatoma cells, leading to various cellular responses.

Organic Anion Transporters (OAT1 and OAT3): It inhibits these transporters in renal tubules, affecting the excretion of organic anions.

Superoxide Anion and Nitric Oxide Levels: The compound increases these levels in isolated human mononuclear blood cells, contributing to oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Indoxyl Sulfate: The non-deuterated form of 3-Indoxyl Sulfate-d5 (potassium).

Indole-3-acetic Acid: Another metabolite of tryptophan with different biological activities.

3-Indolepropionic Acid: A neuroprotective antioxidant derived from tryptophan.

Uniqueness

3-Indoxyl Sulfate-d5 (potassium) is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. This labeling allows for precise quantification and tracking of metabolic processes, distinguishing it from other similar compounds .

Properties

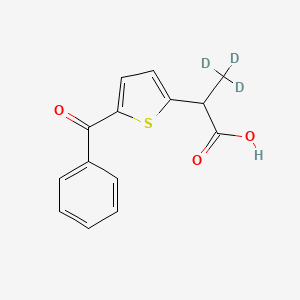

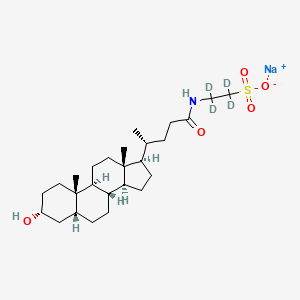

Molecular Formula |

C8H7KNO4S |

|---|---|

Molecular Weight |

257.34 g/mol |

InChI |

InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12);/i1D,2D,3D,4D,5D; |

InChI Key |

KXEKCFYZDDYZRX-GWVWGMRQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])OS(=O)(=O)O)[2H])[2H].[K] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)O.[K] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

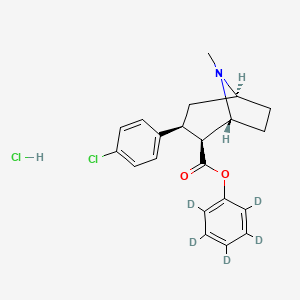

![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4S,7S,9S,10S,13R,15S)-5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12421588.png)

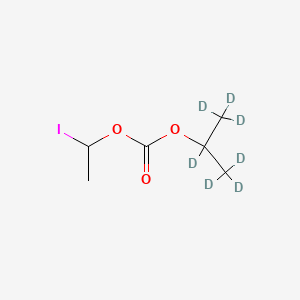

![N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide](/img/structure/B12421626.png)

![(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12421643.png)

![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;hydrochloride](/img/structure/B12421648.png)